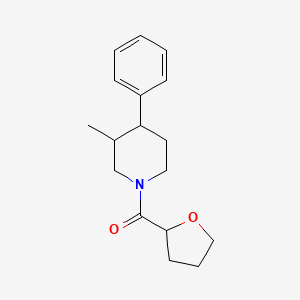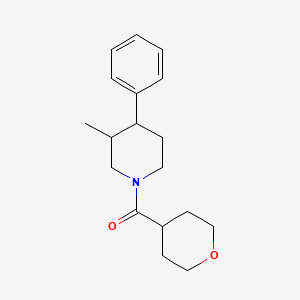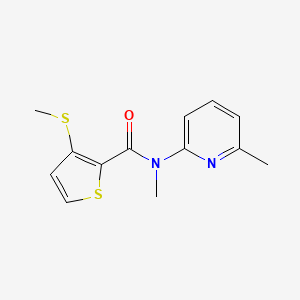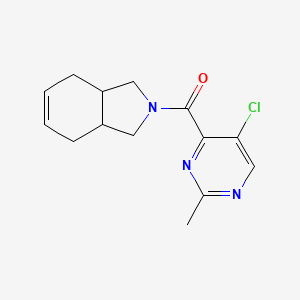
1-(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-3-methylsulfonylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-3-methylsulfonylpropan-1-one is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as TAK-659, and it belongs to the class of selective inhibitors of Bruton's tyrosine kinase (BTK). BTK is a protein that plays a crucial role in the development of immune cells, and its inhibition has been linked to the treatment of various autoimmune diseases and cancers.
Wirkmechanismus
TAK-659 selectively binds to 1-(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-3-methylsulfonylpropan-1-one, inhibiting its activity and preventing the activation of downstream signaling pathways. This compound plays a crucial role in the development and activation of immune cells, particularly B cells. Inhibition of this compound leads to a decrease in B cell activation and proliferation, reducing the production of autoantibodies and cytokines that contribute to autoimmune diseases. In cancer cells, this compound inhibition leads to cell cycle arrest and apoptosis, reducing tumor growth and metastasis.
Biochemical and Physiological Effects:
TAK-659 has been shown to have significant biochemical and physiological effects. In preclinical studies, TAK-659 has been shown to reduce disease activity in animal models of autoimmune diseases, including rheumatoid arthritis and lupus. In cancer models, TAK-659 has been shown to reduce tumor growth and metastasis, leading to improved survival rates. TAK-659 has also been shown to have a favorable safety profile, with no significant adverse effects observed in clinical trials.
Vorteile Und Einschränkungen Für Laborexperimente
TAK-659 has several advantages for lab experiments. Its high selectivity for 1-(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-3-methylsulfonylpropan-1-one makes it an ideal tool for studying the role of this compound in various diseases and cellular processes. Its potent inhibitory activity allows for the investigation of the downstream effects of this compound inhibition, providing insights into the mechanisms underlying disease pathogenesis. However, TAK-659 has some limitations for lab experiments. Its high selectivity for this compound may limit its use in studying the effects of other kinases on disease pathogenesis. Additionally, its potency may require the use of high concentrations, which can lead to off-target effects and non-specific inhibition.
Zukünftige Richtungen
There are several future directions for the study of TAK-659. One area of research is the development of combination therapies that target multiple signaling pathways involved in disease pathogenesis. Another area of research is the investigation of the effects of 1-(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-3-methylsulfonylpropan-1-one inhibition on the immune system and the development of new therapies that modulate the immune response. Additionally, the development of new this compound inhibitors with improved selectivity and potency may lead to the discovery of new therapeutic targets for various diseases.
Synthesemethoden
The synthesis of TAK-659 involves several steps, starting from the reaction of 3-chloro-4-methylbenzene sulfonamide with 2-methyl-2,3,3a,4,5,6,7,7a-octahydroindole in the presence of a base. The resulting compound is then reacted with 1,3-dibromo-2-propanol in the presence of a catalyst to yield TAK-659. The synthesis of TAK-659 has been optimized for high yield and purity, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been extensively studied for its potential therapeutic applications. It has been shown to be a potent inhibitor of 1-(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-3-methylsulfonylpropan-1-one, with high selectivity over other kinases. This compound inhibition has been linked to the treatment of various autoimmune diseases, including rheumatoid arthritis, systemic lupus erythematosus, and multiple sclerosis. TAK-659 has also been studied for its potential in the treatment of certain types of cancers, including lymphoma and leukemia.
Eigenschaften
IUPAC Name |
1-(2-methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-3-methylsulfonylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3S/c1-10-9-11-5-3-4-6-12(11)14(10)13(15)7-8-18(2,16)17/h10-12H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCMVUTARNKFRHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2CCCCC2N1C(=O)CCS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cyclopentyl-(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)methanone](/img/structure/B7592280.png)
![(5-Chloro-2-propan-2-ylpyrimidin-4-yl)-(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)methanone](/img/structure/B7592290.png)
![1-[3-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-3-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B7592291.png)
![2-Azaspiro[4.5]decan-2-yl-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B7592304.png)
![5-(2-Azaspiro[4.5]decane-2-carbonyl)piperidin-2-one](/img/structure/B7592305.png)
![2-Azaspiro[4.5]decan-2-yl-(5-methylpyrazin-2-yl)methanone](/img/structure/B7592313.png)
![N-[3-(2,2-dimethylpropanoyl)thiophen-2-yl]acetamide](/img/structure/B7592325.png)



![5-bromo-2-methyl-N-[2-(2-methylpropylamino)-2-oxoethyl]benzamide](/img/structure/B7592363.png)
![2-Azabicyclo[2.2.1]heptan-2-yl-(1-methyl-5-phenylpyrrol-2-yl)methanone](/img/structure/B7592371.png)

